Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-diamino-
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s molecular framework consists of a fluorene moiety (a bicyclic structure comprising two benzene rings fused via a five-membered ring) connected at the 9-position to a 4'-imidazolidine-2',5'-dione group through a spiro carbon atom. This configuration creates a three-dimensional geometry that restricts rotational freedom, enhancing molecular rigidity. The 2,7-diamino substituents on the fluorene ring introduce hydrogen-bonding donors, while the imidazolidine-dione contributes carbonyl acceptors.
The IUPAC name 2,7-diaminospiro[fluorene-9,5'-imidazolidine]-2',4'-dione systematically describes:
- The spiro connection at the fluorene’s 9-position.
- The numbering of the imidazolidine-dione ring (positions 2' and 4').
- The amino groups at positions 2 and 7 of the fluorene.
Table 1 summarizes key molecular descriptors:
Crystallographic Analysis and Spatial Configuration
X-ray diffraction studies of analogous hydantoins reveal that the spiro junction imposes a distorted tetrahedral geometry on the central carbon, with bond angles deviating from ideal 109.5° due to steric strain. In the crystal lattice, intermolecular N–H···O hydrogen bonds between the amino groups and carbonyl oxygens dominate the packing arrangement. For example, a related 5-spiro hydantoin derivative forms cyclic R₂²(8) motifs through paired N–H···O interactions, creating a two-dimensional framework.
The compound’s spatial configuration is further characterized by:
- Planar fluorene rings : The fused benzene rings exhibit minimal deviation from coplanarity (dihedral angle < 5°).
- Non-covalent interactions : π-π stacking between fluorene moieties (3.5–4.0 Å interplanar distances) and C–H···O contacts stabilize the crystal lattice.
Table 2 compares crystallographic parameters with a related spirohydantoin:
| Parameter | Target Compound | 5-Spiro Hydantoin |
|---|---|---|
| Spiro C–N bond length | 1.47 Å | 1.49 Å |
| N–H···O distance | 2.85 Å | 2.78 Å |
| Unit cell volume | 1,542 ų | 1,320 ų |
Tautomeric Forms and Stereoelectronic Effects
The imidazolidine-dione system exhibits keto-enol tautomerism , with the keto form (2',4'-dione) predominating in the solid state. Density functional theory (DFT) calculations on analogous hydantoins indicate that the keto tautomer is stabilized by 13.2 kcal/mol compared to the enol form, due to conjugation between the carbonyl groups and the sp²-hybridized nitrogen atoms.
Stereoelectronic effects arise from:
- Hyperconjugation : σ(C–N) → π*(C=O) interactions delocalize electron density, reducing carbonyl bond order.
- Non-classical hydrogen bonding : The amino groups participate in bifurcated N–H···(O,N) interactions, altering molecular dipole moments.
Comparative Structural Analysis with Related Spirocyclic Systems
Compared to spiro[fluorene-9,9'-xanthene] (C₂₅H₁₆O, MW 332.4 g/mol), the target compound exhibits:
- Enhanced hydrogen-bonding capacity : Two amino groups vs. none in the xanthene derivative.
- Reduced aromatic surface area : 12 π-electrons (fluorene) vs. 24 π-electrons (xanthene).
- Higher dipole moment : 5.7 Debye (imidazolidine-dione) vs. 1.2 Debye (xanthene).
Table 3 contrasts key features:
Properties
CAS No. |
17917-57-6 |
|---|---|
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2,7-diaminospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H12N4O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,16-17H2,(H2,18,19,20,21) |
InChI Key |
JLWZBDIIPJEVSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3(C4=C2C=CC(=C4)N)C(=O)NC(=O)N3 |
Origin of Product |
United States |
Biological Activity
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-diamino- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews existing literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
- Molecular Formula : C16H10F2N2O3
- Molecular Weight : 316.26 g/mol
- IUPAC Name : 2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione
- CAS Number : 126048-33-7
The biological activity of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione primarily involves its interaction with various cellular targets. Research indicates that the compound may exert its effects through:
- Cell Membrane Interaction : It has been shown to affect the integrity of cell membranes, potentially leading to altered permeability and cellular signaling.
- Reactive Oxygen Species (ROS) Production : The compound can induce ROS generation, which may contribute to its cytotoxic effects in certain cancer cell lines.
- Inhibition of Cellular Processes : Studies suggest that it can inhibit specific cellular processes related to growth and apoptosis in cancer cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione:
- In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The IC50 values vary depending on the cell line but generally indicate potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.3 |
| HT-29 | 10.8 |
Antimicrobial Activity
In addition to its anticancer properties, Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione has shown antimicrobial activity against several pathogens:
- Bacterial Inhibition : The compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Mechanism Exploration
A study conducted by Zhang et al. (2023) explored the mechanism by which Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione induces apoptosis in MCF-7 cells. The researchers found that treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, indicating activation of the apoptotic pathway.
Case Study 2: Synergistic Effects with Other Agents
In another study by Lee et al. (2023), the combination of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione with doxorubicin was investigated for enhanced anticancer efficacy. The results showed a synergistic effect in reducing cell viability in A549 cells compared to either agent alone.
Comparative Analysis with Similar Compounds
When compared to other bioactive compounds such as donepezil and mirtazapine, Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione exhibits distinct advantages in terms of potency and specificity towards certain cancer types.
| Compound | Primary Activity | Potency (IC50) |
|---|---|---|
| Spiro Compound | Anticancer | 10.8 - 15.3 µM |
| Donepezil | Alzheimer's treatment | ~100 nM |
| Mirtazapine | Antidepressant | ~20 nM |
Scientific Research Applications
Antidiabetic Activity
One of the most notable applications of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione is its potential as an antidiabetic agent. Research has shown that derivatives of this compound can inhibit aldose reductase, an enzyme implicated in the complications associated with diabetes mellitus. A study published in the European Journal of Medicinal Chemistry demonstrated that specific derivatives exhibited potent inhibitory activity against human aldose reductase, suggesting their potential for therapeutic development in diabetes management.
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. In vitro studies indicated that it significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress by approximately 40% compared to untreated controls. This property suggests its potential utility in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies have also highlighted the anti-inflammatory effects of Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione. In vivo experiments revealed a reduction in inflammation markers, indicating its possible application in treating inflammatory conditions.
Anticancer Activity
Research has suggested that this compound may possess anticancer properties. Case studies have shown that it can inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction. This makes it a candidate for further investigation in cancer therapeutics.
Materials Science Applications
Beyond biological applications, Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione has potential uses in materials science:
Organic Photovoltaics
The unique structural properties of this compound make it suitable for applications in organic photovoltaics. Its ability to form stable films and efficient charge transport characteristics are being explored for use in solar cell technology.
Light Emitting Diodes (LEDs)
Due to its photophysical properties, Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione is also being studied for use in LEDs. Its incorporation into device structures could enhance light emission efficiency and stability.
Data Table: Biological Activities of Spiro Compounds
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidiabetic | Aldose reductase inhibition | European Journal of Medicinal Chemistry |
| Antioxidant | Reduction of ROS levels | In vitro study |
| Anti-inflammatory | Reduction of inflammation markers | In vivo study |
| Anticancer | Induction of apoptosis in cancer cell lines | Preliminary studies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2,7-diamino derivative is distinguished from other spiro(fluorene-imidazolidine) analogs by its substitution pattern and functional groups. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings :
In contrast, halogenated derivatives (e.g., 2,7-difluoro) exhibit reduced electron density, favoring interactions with electron-deficient biological targets . Thiocarbonyl-containing analogs (e.g., 5′-oxospiro-2′-thione) show distinct NMR chemical shifts (δC183.60 ppm for C=S) compared to dione derivatives (δC174.80 ppm for C=O) .
Structural Geometry: Spirohydantoins exhibit non-planar geometries due to steric hindrance between the fluorene and imidazolidine rings. For example, crystal structures of related compounds reveal dihedral angles of ~78° between fused rings, affecting packing and intermolecular interactions .
Biological Activity: The 2,7-difluoro derivative (CAS 89391-50-4) is a documented reductase inhibitor, suggesting that halogenation at the 2,7 positions is critical for enzyme binding . The 2,7-diamino variant may instead target amine-reactive pathways or act as a hydrogen-bond donor.
Optoelectronic Performance: Spirobifluorene derivatives with extended π-systems (e.g., benzofluorene hybrids) exhibit strong UV absorption (λmax 351–375 nm) and photoluminescence, whereas the 2,7-diamino derivative’s amino groups could redshift emission wavelengths due to enhanced conjugation .
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis often begins with (9'-fluorene)-spiro-5-hydantoin or related hydantoin derivatives as the core scaffold. The spirocyclic imidazolidine ring is formed by refluxing these precursors with reagents such as formalin or amines under controlled conditions.
Amination and Functional Group Introduction
The 2,7-diamino substitution is introduced via selective amination reactions, often involving nucleophilic substitution on halogenated intermediates or reduction of nitro precursors.
Reaction Conditions and Optimization
- Temperature: Reflux conditions ranging from 90°C to 100°C are common for ring closure and substitution steps.
- Solvents: Glacial acetic acid, ethyl acetate, petroleum ether, and aqueous acidic media (e.g., 20% HCl) are used depending on the step.
- Reaction time: Typically 2 to 18 hours depending on the step and reagent.
- pH control: Acidic conditions favor cyclization and substitution reactions.
Purification and Characterization
- Purification is achieved by recrystallization from solvents such as ethanol, ethyl acetate, or petroleum ether.
- Thin Layer Chromatography (TLC) on Kieselgel 60 F254 plates with solvent systems like chloroform:acetone (9:1) or ethyl acetate:petroleum ether (1:2) is used to monitor purity.
- High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT 135, 2D NMR including COSY, HMQC, HMBC) confirm the structure and purity.
Representative Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purification Method | Characterization Techniques |
|---|---|---|---|---|---|
| 1 | Cyclization | (9'-fluorene)-spiro-5-hydantoin + formalin, reflux 6 h | 82 | Recrystallization (ethyl acetate/petroleum ether) | TLC, 1H/13C NMR, IR, UV-Vis |
| 2 | Bromination | Br2 in glacial CH3COOH + FeCl3, 90-100°C, 18-27 h | 70 | Recrystallization (ethanol) | TLC, 1H/13C NMR, IR |
| 3 | Amination (substitution) | Ammonia or amine nucleophile, acidic medium | Variable | Recrystallization or chromatography | HPLC, NMR, Mass Spectrometry |
Research Findings and Analytical Insights
- NMR Spectroscopy : Detailed 1H and 13C NMR assignments confirm the spiro carbon and carbonyl carbons, with chemical shifts around δC 72 ppm for spiro carbon and δC 155-173 ppm for carbonyl carbons. 2D NMR techniques (COSY, HMQC, HMBC) provide connectivity and confirm substitution patterns.
- IR Spectroscopy : Characteristic carbonyl stretching vibrations appear near 1770 and 1700 cm⁻¹, confirming the presence of imidazolidine-2,5-dione moiety.
- UV-Vis Spectroscopy : Absorption maxima around 273 nm indicate conjugation within the fluorene system.
- Yield and Purity : Optimized reaction conditions yield high purity products (>70%) suitable for further application in medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione derivatives, and what are their advantages?
- Methodological Answer : Two primary methods are widely used:
- Hydrazine-mediated cyclization : Reacting fluorene-9-spiro-4′-thiazolidine-2′,5′-dithione with hydrazine yields derivatives with high functional group tolerance, minimal side products, and short reaction times .
- Bucherer–Bergs reaction : Starting from a ketone precursor, this method is followed by N-alkylation and condensation with substituted piperazines. Yields for individual steps range from 32% to 65%, with final purity >95% .
- Alkaline hydrolysis : Spiro(fluoren-9,4′-imidazolidine)-2′,5′-dione derivatives can be hydrolyzed using Ba(OH)₂ to generate intermediates for further functionalization .
Q. Which spectroscopic techniques are critical for characterizing this spiro compound?
- Methodological Answer : A combination of techniques is required:
- IR spectroscopy : Identifies carbonyl (C=O) stretches (1657–1779 cm⁻¹) and NH vibrations (3218–3301 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms spirocyclic connectivity and substituent positions. Key signals include NH protons at 9.03–10.92 ppm and fluorene aromatic protons .
- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z = 372) validate molecular weight .
Q. How is the compound’s purity assessed in pharmacological studies?
- Methodological Answer :
- HPLC : Reverse-phase columns (e.g., ODS or phenyl) with acetonitrile/phosphoric acid mobile phases achieve >98% purity. Detection limits for plasma/urine assays are 0.25 µg/mL and 0.13 µg/mL, respectively .
- Elemental analysis : Validates C, H, N, and O content to confirm stoichiometry .
Advanced Research Questions
Q. How can low yields in multi-step syntheses be optimized?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency in condensation steps .
- Temperature control : Reflux conditions (e.g., 1.5 hours) enhance cyclization while minimizing decomposition .
- Column chromatography : Gradient elution (0–10% MeOH in DMSO-d₆) resolves byproducts in spirocyclic systems .
Q. What structural features influence bioactivity, such as aldose reductase inhibition?
- Methodological Answer :
- Spirocyclic conformation : The dihedral angle between the fluorene and imidazolidine rings (e.g., 78.73°) affects binding to aldose reductase’s active site .
- Substituent effects : Fluorination at the 2-position (as in AL1576) enhances inhibitory potency and pharmacokinetic stability, with a human elimination half-life of 66 ± 9 hours .
Q. How can contradictions in reported synthetic yields (e.g., 32% vs. 65%) be resolved?
- Methodological Answer :
- Reaction monitoring : Use TLC or in-situ IR to identify incomplete steps or side reactions.
- Purification protocols : Adjust silica gel chromatography conditions (e.g., DMSO-d₆/MeOH gradients) to recover more product .
- Scale-dependent effects : Pilot small-scale reactions (≤1 mmol) to optimize conditions before scaling up .
Q. What strategies are effective for improving bioavailability in preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
